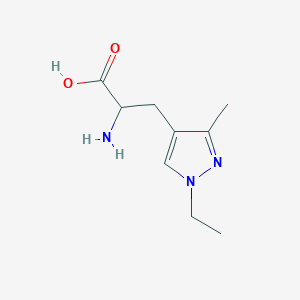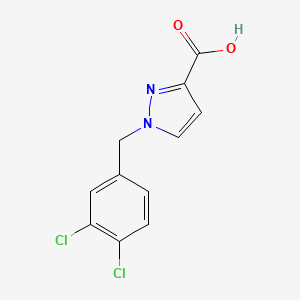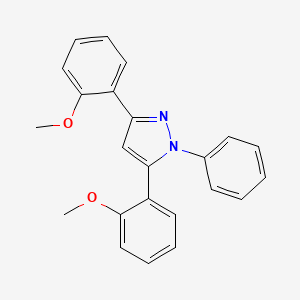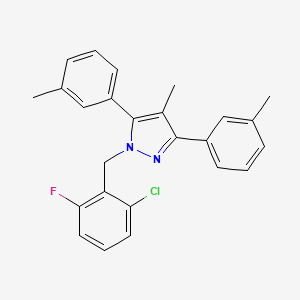
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate, followed by subsequent reactions to introduce the amino and propanoic acid groups . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency. For example, a catalyst-free combinatorial library approach has been developed for similar pyrazole derivatives, which can be adapted for large-scale production .
化学反应分析
Types of Reactions
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .
科学研究应用
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: These compounds share a similar five-membered ring structure with two nitrogen atoms and exhibit comparable biological activities.
Pyrazoline Derivatives: These are closely related to pyrazoles and have shown similar pharmacological properties.
Uniqueness
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanoic acid moiety makes it a versatile intermediate for further chemical modifications and applications .
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14/h5,8H,3-4,10H2,1-2H3,(H,13,14) |
InChI 键 |
DQAARDUVMMYDOO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10910744.png)

![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![1-[4-(1-Methyl-1H-pyrazol-4-YL)-6-(trifluoromethyl)pyrimidin-2-YL]-1H-pyrazole-3-carboxylic acid](/img/structure/B10910776.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910778.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10910781.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B10910788.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)


![N'~1~-[(E)-1-(4-Hydroxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide](/img/structure/B10910812.png)

![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910832.png)
